1-(3-Amino-4-methylphenyl)pyrrolidin-2-one

Description

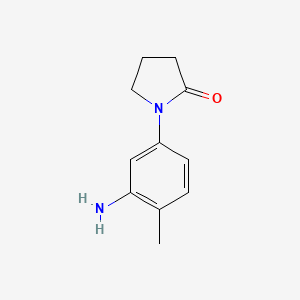

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position. Pyrrolidin-2-one derivatives are frequently explored for their bioactivity, including antioxidant, anti-Alzheimer’s, and adrenolytic effects, as observed in structurally related compounds .

Properties

IUPAC Name |

1-(3-amino-4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWYHWFXQQVCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511042 | |

| Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69132-82-7 | |

| Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.

Substitution: The amino and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules.

Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group and the pyrrolidinone ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The phenyl-substituted pyrrolidin-2-one framework is highly versatile. Key structural analogs and their substituent-driven properties include:

Key Insights :

- Amino Groups: The 3-NH₂ group in the target compound may facilitate hydrogen bonding with biological targets, similar to amino-substituted triazole derivatives in .

- Methyl Groups : The 4-CH₃ group likely improves steric hindrance and hydrophobic interactions, as seen in methyl-substituted triazines in .

Table 1: Activity Profiles of Pyrrolidin-2-one Derivatives

Key Findings :

- CNS Applications : Benzylated analogs () and arylpiperazine derivatives () demonstrate the scaffold’s versatility in targeting neurological disorders.

- Hypothetical Target Compound Activity : While untested, the 3-NH₂/4-CH₃ substitution may favor CNS or enzyme-targeting applications, akin to anti-Alzheimer’s agents in .

Biological Activity

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidinone ring substituted with an amino group and a methylphenyl moiety. Its molecular formula is , which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in the body:

- Hydrogen Bonding : The amino group and the pyrrolidinone ring can form hydrogen bonds with proteins and enzymes, influencing their activity.

- Target Engagement : The compound has been shown to engage with various receptors and enzymes, potentially modulating their functions in cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has demonstrated significant antiproliferative effects in cancer cell lines, including ovarian cancer cells. The compound's mechanism involves inhibition of HSF1 pathways, which are critical in cancer cell survival under stress conditions .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| SK-OV-3 (Ovarian) | 19 | HSF1 pathway inhibition |

| WM266.4 (Melanoma) | <100 | Antimigratory activity via pirin binding |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that derivatives of pyrrole compounds, including those related to this compound, exhibit potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 3.12 and 12.5 μg/mL, indicating significant efficacy compared to standard antibiotics .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 2 |

| Escherichia coli | 10 | 2 |

Clinical Investigations

A clinical study investigated the use of compounds similar to this compound in treating relapsed ovarian cancer. The study reported that these compounds could significantly inhibit tumor growth in xenograft models, demonstrating their potential as effective therapeutic agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrrole derivatives indicates that modifications in the phenyl ring can enhance binding affinity to target receptors. This suggests that further optimization of this compound could lead to more potent analogs with improved pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.